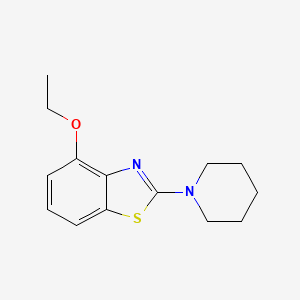

4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole

CAS No.: 862977-08-0

Cat. No.: VC11895152

Molecular Formula: C14H18N2OS

Molecular Weight: 262.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862977-08-0 |

|---|---|

| Molecular Formula | C14H18N2OS |

| Molecular Weight | 262.37 g/mol |

| IUPAC Name | 4-ethoxy-2-piperidin-1-yl-1,3-benzothiazole |

| Standard InChI | InChI=1S/C14H18N2OS/c1-2-17-11-7-6-8-12-13(11)15-14(18-12)16-9-4-3-5-10-16/h6-8H,2-5,9-10H2,1H3 |

| Standard InChI Key | NEJNRLZCQHFZMK-UHFFFAOYSA-N |

| SMILES | CCOC1=C2C(=CC=C1)SC(=N2)N3CCCCC3 |

| Canonical SMILES | CCOC1=C2C(=CC=C1)SC(=N2)N3CCCCC3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The benzothiazole scaffold consists of a fused benzene and thiazole ring system. In 4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole, the 4-position is substituted with an ethoxy group (-OCH2CH3), while the 2-position bears a piperidin-1-yl moiety. This configuration introduces steric and electronic modifications that influence reactivity and biological interactions.

Molecular Formula: C14H17N2OS

Molecular Weight: 277.37 g/mol

Key Functional Groups:

-

Benzothiazole core (aromatic system with sulfur and nitrogen heteroatoms)

-

Ethoxy group (electron-donating substituent)

-

Piperidine ring (aliphatic amine contributing to basicity)

Spectral Characterization

While direct spectral data for 4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole are scarce, analogous compounds provide insights into expected characteristics:

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole typically involves multistep protocols, as evidenced by analogous benzothiazole derivatives :

-

Benzothiazole Core Formation:

-

Piperidine Incorporation:

Example Synthesis (Adapted from ):

-

Step 1: Synthesis of 4-ethoxy-1,3-benzothiazol-2-amine via cyclization of 4-ethoxyaniline with thiourea.

-

Step 2: Chlorination at the 2-position using PCl5 to yield 2-chloro-4-ethoxy-1,3-benzothiazole.

-

Step 3: Nucleophilic substitution with piperidine in DMF at 80°C for 12 hours.

Yield: ~65–75% (based on analogous reactions) .

| Compound | MIC (μg/mL) | Target Pathogens |

|---|---|---|

| Benzothiazole 31 | 0.125–64 | S. aureus, MRSA, VISA |

| Derivative 36 | <0.125 | A. baumannii, P. aeruginosa |

Mechanistic studies attribute this activity to gyrase and topoisomerase IV inhibition .

Neuroprotective Effects

Multitarget benzothiazole derivatives exhibit:

-

AChE inhibition (IC50: 6.7 µM)

-

MAO-B inhibition (IC50: 1.6 µM)

These activities position 4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole as a candidate for Alzheimer’s disease research.

Comparative Analysis with Analogues

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume